

# 1-Bromo-3,5-di-tert-butylbenzene CAS number and molecular weight.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Bromo-3,5-di-tert-butylbenzene**

Cat. No.: **B1269908**

[Get Quote](#)

## Technical Guide: 1-Bromo-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Bromo-3,5-di-tert-butylbenzene** is a sterically hindered organobromine compound that serves as a valuable building block in organic synthesis. Its bulky tert-butyl groups provide unique solubility and reactivity characteristics, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, complete with experimental protocols and spectroscopic data.

## Chemical Properties and Data

CAS Number: 22385-77-9[1][2][3]

Molecular Weight: 269.22 g/mol [1][2][4]

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>21</sub> Br	[1]
Appearance	White to off-white crystalline powder	
Melting Point	62-66 °C	[2]
Boiling Point	152-156 °C at 26 Torr	
Solubility	Soluble in common organic solvents such as THF, diethyl ether, and chloroform.	
SMILES	CC(C)(C)c1cc(Br)cc(c1)C(C)(C)C	[4]
InChI	InChI=1S/C <sub>14</sub> H <sub>21</sub> Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3	[4]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm
<sup>1</sup> H NMR	CDCl <sub>3</sub>	7.33 (s, 1H), 7.15 (d, J=1.8 Hz, 2H), 1.32 (s, 18H)
<sup>13</sup> C NMR	CDCl <sub>3</sub>	151.9, 129.5, 122.9, 121.5, 34.9, 31.3

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-Bromo-3,5-di-tert-butylbenzene** shows a characteristic isotopic pattern for a bromine-containing compound.

m/z	Relative Intensity (%)	Assignment
270	19.78	$[M+2]^+$
268	21.06	$[M]^+$
255	97.53	$[M-CH_3+2]^+$
253	99.99	$[M-CH_3]^+$
57	95.31	$[C(CH_3)_3]^+$

Data sourced from PubChem

CID 620136.[\[4\]](#)

## Synthesis

**1-Bromo-3,5-di-tert-butylbenzene** is typically synthesized via the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. The steric hindrance of the tert-butyl groups directs the bromination to the less hindered position.

## Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene[2][5]

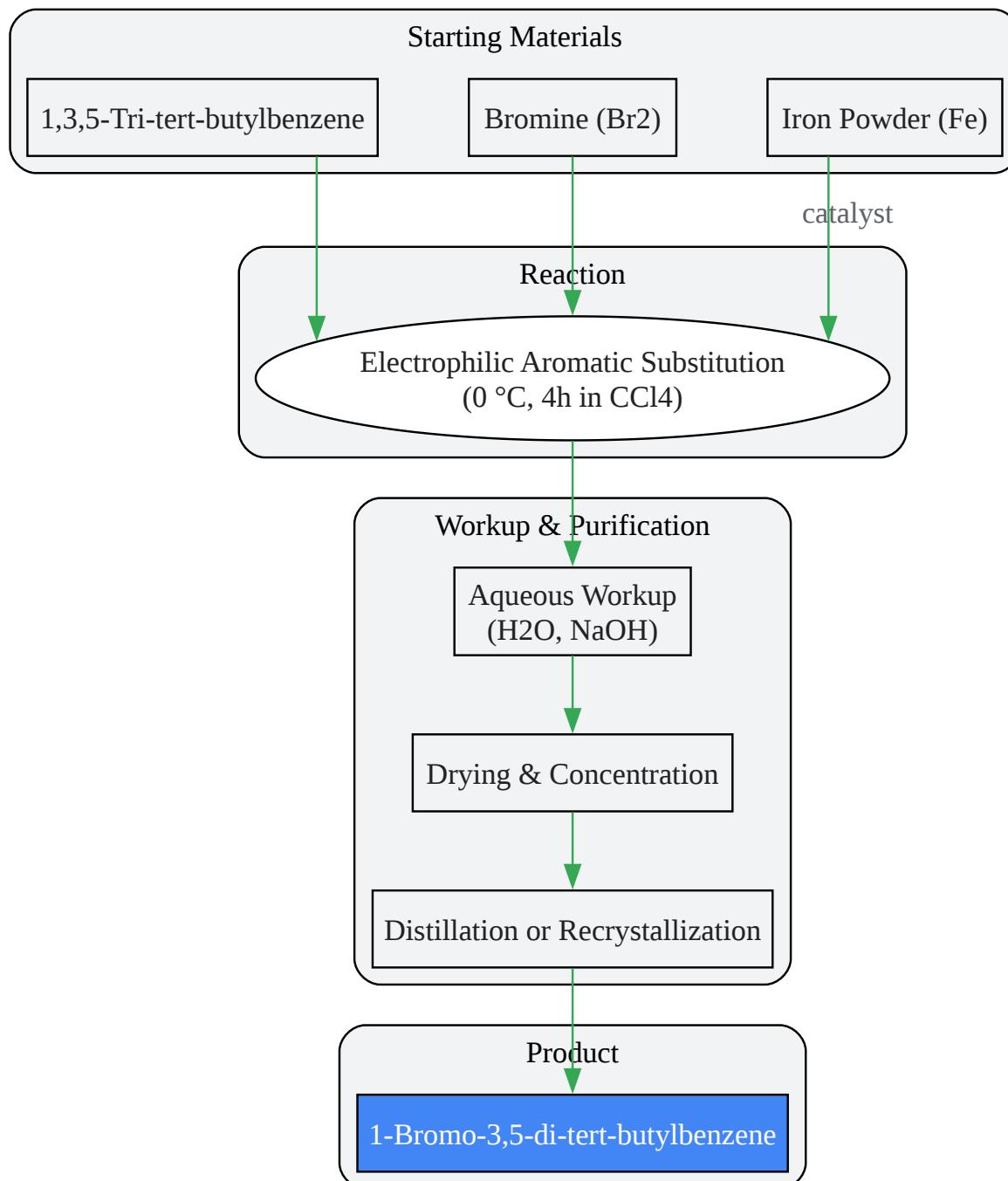
Materials:

- 1,3,5-Tri-tert-butylbenzene
- Bromine
- Iron powder (catalyst)
- Carbon tetrachloride (solvent)
- 10% Sodium hydroxide solution
- Magnesium sulfate
- Hexane or petroleum ether (for recrystallization)

## Procedure:

- Dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Carefully add iron powder (2.5 g, 0.045 mol) followed by the dropwise addition of bromine (13.4 g, 4.3 mL, 0.084 mol).
- Stir the reaction mixture at 0 °C for 4 hours.
- Pour the reaction mixture into cold water (ca. 40 mL) and separate the organic layer.
- Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until neutral.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- The crude product can be purified by distillation (152-156 °C at 26 mmHg) or recrystallization from hexane or petroleum ether to yield white crystals.

Yield: 75%[\[2\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-3,5-di-tert-butylbenzene**.

## Key Reactions

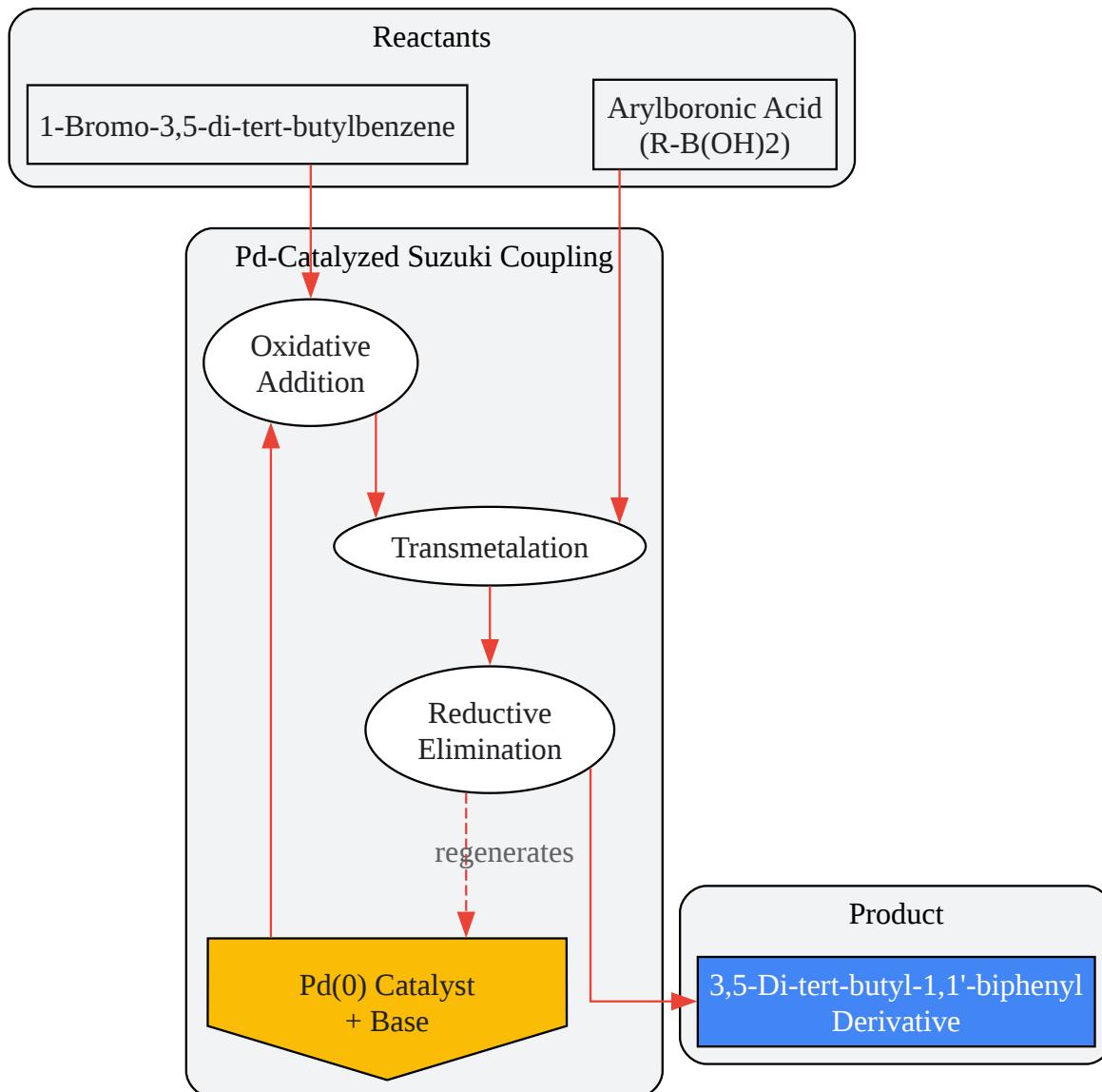
Due to the presence of the bromine atom, **1-Bromo-3,5-di-tert-butylbenzene** is a versatile substrate for various cross-coupling and organometallic reactions.

### Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between **1-Bromo-3,5-di-tert-butylbenzene** and various organoboron compounds.

General Experimental Protocol:

- In a flame-dried Schlenk flask, combine **1-Bromo-3,5-di-tert-butylbenzene** (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ , with a suitable phosphine ligand), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).
- Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.



[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Coupling Reaction Pathway.

## Grignard Reagent Formation and Subsequent Reactions

**1-Bromo-3,5-di-tert-butylbenzene** can be converted into its corresponding Grignard reagent, which is a potent nucleophile for reacting with various electrophiles, such as carbonyl

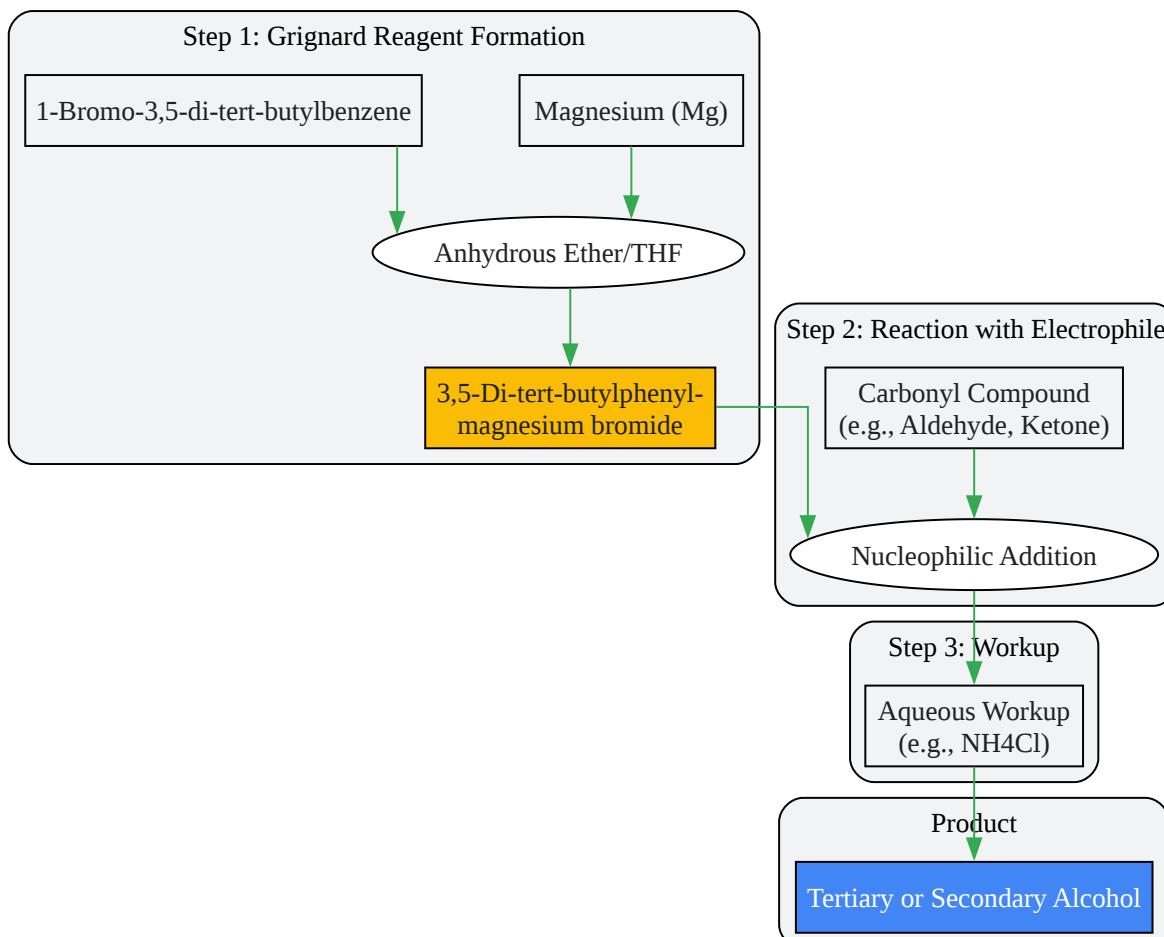
compounds.

General Experimental Protocol for Grignard Reagent Formation:

- Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can be used as an activator.
- Add a solution of **1-Bromo-3,5-di-tert-butylbenzene** in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
- Maintain a gentle reflux to sustain the reaction.
- After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish solution is the Grignard reagent.

General Experimental Protocol for Reaction with a Carbonyl Compound:

- Cool the freshly prepared Grignard reagent in an ice bath.
- Add a solution of the carbonyl compound (e.g., an aldehyde or ketone) in anhydrous ether or THF dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over an anhydrous salt.
- Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 22385-77-9|1-Bromo-3,5-di-tert-butylbenzene|BLD Pharm [bldpharm.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Benzene, 1-bromo-3-methyl- [webbook.nist.gov]
- 4. 1-Bromo-3,5-di-tert-butylbenzene | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [1-Bromo-3,5-di-tert-butylbenzene CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269908#1-bromo-3-5-di-tert-butylbenzene-cas-number-and-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)